Bodipy 558/568 C12, chemically known as 4,4-difluoro-5-(2-thienyl)-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid, is an orange-red fluorescent compound primarily used for labeling lipid droplets in live cells. This compound belongs to the Bodipy dye family, which is recognized for its exceptional fluorescent properties, including high quantum yield and sharp emission peaks. Bodipy dyes are notable for their insensitivity to environmental changes, making them versatile for applications in both aqueous and lipid environments .
The mechanism of action of Bodipy 558/568 C12 relies on its ability to partition into lipid droplets. The hydrophobic C12 tail interacts with the fatty acids within the droplets, while the BODIPY core remains solvated in the less hydrophobic core []. This localization allows for specific and sensitive visualization of lipid droplets using fluorescence microscopy techniques.
Bodipy 558/568 C12 primarily engages in substitution reactions due to the reactive sites on its boron and nitrogen atoms. It can also participate in oxidation and reduction reactions under specific conditions. Common reagents include:
These reactions can lead to various substituted derivatives that are useful for fluorescence imaging and labeling.
Bodipy 558/568 C12 exhibits significant biological activity by specifically targeting lipid droplets within cells. Its mechanism of action involves partitioning into these droplets due to its hydrophobic dodecanoic acid chain, allowing for effective visualization through fluorescence microscopy. The compound is known for its good cellular permeability, enabling it to pass through cell membranes and stain lipid droplets effectively .
The synthesis of Bodipy 558/568 C12 typically involves the reaction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene with 2-thienyl and dodecanoic acid. The process generally occurs in an organic solvent like dimethylformamide or dimethylsulfoxide, often in the presence of a base such as sodium bicarbonate at room temperature. Industrial production follows similar routes but on a larger scale, employing high-quality solvents and controlled conditions to ensure purity and yield .
Bodipy 558/568 C12 is extensively utilized in various fields:
Research involving Bodipy 558/568 C12 has demonstrated its role in cellular lipid dynamics. For instance, studies have shown its effectiveness in tracking fatty acid transfer from lipid droplets to other cellular compartments. The compound's fluorescence allows for real-time monitoring of these processes, providing insights into lipid metabolism and storage mechanisms within cells .
Bodipy 558/568 C12 shares similarities with other fluorescent dyes but is unique due to its specific properties:
Compound Name | Excitation/Emission Maxima | Unique Features |
---|---|---|
Bodipy 493/503 | Different maxima | Used for different cellular applications |
Nile Red | 552 nm / 636 nm | Commonly used for staining lipids but less sensitive |
DiI | 484 nm / 501 nm | Primarily labels cell membranes |
DiR | 748 nm / 780 nm | Near-infrared dye used for deep tissue imaging |
Uniqueness: Bodipy 558/568 C12 stands out due to its relative insensitivity to environmental factors and its ability to fluoresce effectively in both aqueous and lipid environments, enhancing its applicability in diverse biological contexts .